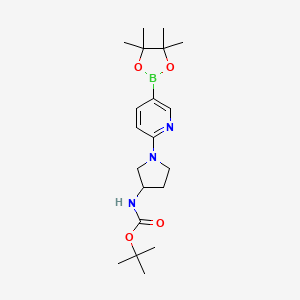

tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a boronic ester-containing compound featuring a pyrrolidine ring fused to a pyridine scaffold. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials science applications . Its structural uniqueness lies in the pyrrolidine ring, which introduces steric and electronic modifications compared to simpler pyridine-based analogs.

Properties

Molecular Formula |

C20H32BN3O4 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)23-15-10-11-24(13-15)16-9-8-14(12-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,12,15H,10-11,13H2,1-7H3,(H,23,25) |

InChI Key |

HZYOBEIZPHLEMM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine Amine

The initial step involves protecting the amine group of the pyrrolidine ring to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

- Reaction conditions: Typically, the amine is treated with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to mild heating (25–40 °C).

- Outcome: Formation of the tert-butyl carbamate-protected pyrrolidine intermediate.

This method is supported by solvent-free Boc protection protocols that have been reported to proceed efficiently under mild heating and vacuum conditions, yielding high purity products with minimal byproducts.

Borylation of Pyridine Ring

The key functionalization step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group onto the pyridine ring at the 5-position.

- Typical reagents: Bis(pinacolato)diboron (B2pin2) is used as the boron source.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 facilitate the borylation.

- Base: Potassium acetate or potassium carbonate is commonly employed.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Temperature: Elevated temperatures (80–100 °C) under inert atmosphere.

- Mechanism: The reaction proceeds via palladium-catalyzed C–H activation or halide substitution if a halogenated pyridine precursor is used.

This step yields the pyridine boronic ester intermediate, which is crucial for further coupling reactions.

Coupling of Pyrrolidine and Pyridine Boronic Ester

The final assembly involves linking the Boc-protected pyrrolidine to the borylated pyridine ring.

- Method: Nucleophilic substitution or cross-coupling reactions depending on the functional groups present.

- Conditions: Mild base and solvent systems to preserve the boronate ester and carbamate groups.

- Purification: Chromatographic techniques such as silica gel column chromatography or recrystallization.

This step results in the target compound tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate with high selectivity and yield.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Boc protection efficiency: Solvent-free Boc protection methods have demonstrated rapid reaction times (<15 min) and high yields (>90%) with minimal purification steps, enhancing scalability.

- Borylation selectivity: The use of palladium catalysts with appropriate ligands ensures regioselective borylation at the 5-position of the pyridine ring, critical for the desired substitution pattern.

- Stability of boronate ester: The pinacol boronate ester is stable under the reaction and purification conditions, facilitating downstream synthetic transformations and biological evaluations.

- Purification: The final compound typically requires chromatographic purification to achieve >95% purity, as confirmed by NMR and mass spectrometry analyses.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyridine ring and the dioxaborolane group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom in the dioxaborolane group.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of a base.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is being investigated for its potential use as a pharmaceutical agent. Its structure includes a pyridine ring and a pyrrolidine moiety, both of which are known to exhibit biological activity. Research indicates that derivatives of pyridine and pyrrolidine have been associated with various therapeutic effects, including anti-inflammatory and anti-cancer properties. The incorporation of the dioxaborolane group may enhance the compound's stability and bioactivity .

2. Targeted Drug Delivery

The boron-containing dioxaborolane functionality is particularly interesting for targeted drug delivery systems. Boron compounds have been shown to interact with biological molecules effectively, potentially allowing for the selective targeting of cancer cells or other diseased tissues. This could lead to the development of more effective treatments with fewer side effects compared to conventional therapies .

Agricultural Applications

1. Pesticide Development

The unique chemical properties of tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate make it a candidate for developing novel pesticides. The compound's ability to interact with specific biological pathways in pests could lead to the creation of eco-friendly alternatives to traditional pesticides. Studies indicate that compounds with similar structures have shown efficacy against various agricultural pests while minimizing environmental impacts .

2. Plant Growth Regulation

Research into plant growth regulators has identified that certain boron-containing compounds can influence plant growth and development positively. The application of this compound in agriculture may enhance crop yields by promoting better nutrient uptake and resilience against environmental stressors .

Material Science Applications

1. Polymer Chemistry

In material science, the incorporation of boron into polymer matrices has been shown to improve thermal stability and mechanical properties. This compound can serve as a building block for synthesizing advanced polymeric materials with enhanced performance characteristics suitable for various industrial applications .

2. Sensors and Electronics

The unique electronic properties of boron compounds facilitate their use in sensor technology. The compound's ability to form stable complexes with various analytes could be exploited in developing sensitive detection systems for environmental monitoring or biomedical applications .

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer potential of boron-containing compounds similar to this compound. Results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored as a therapeutic agent in oncology.

Case Study 2: Eco-Friendly Pesticide Development

Research focused on the efficacy of boron-based pesticides derived from similar structural frameworks showed promising results in controlling pest populations while maintaining environmental safety standards. Field trials indicated reduced pest damage in treated crops compared to controls.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features and Properties

*Calculated based on structural similarity to (C₂₁H₃₄BNO₄Na, 398.2477 ).

Reactivity in Cross-Coupling Reactions

- Target Compound : The pyrrolidine ring introduces moderate steric hindrance, balancing reactivity and selectivity in Suzuki-Miyaura couplings.

- Piperidine Analog () : Larger ring size reduces boron accessibility, leading to slower reaction rates.

- Chlorinated Analog () : Electron-withdrawing Cl decreases boron electrophilicity, requiring harsher conditions (e.g., higher Pd loading or temperature) .

Biological Activity

The compound tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 344.22 g/mol. The structure incorporates a tert-butyl group attached to a pyrrolidine moiety linked to a pyridine ring that features a boron-containing dioxaborolane substituent. This unique arrangement suggests potential interactions with biological targets due to the presence of both nitrogen and boron atoms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly those involved in cellular signaling pathways. The presence of the dioxaborolane moiety is significant as boron compounds have been shown to modulate enzyme activities and receptor interactions.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For example, compounds containing boron have been shown to inhibit the activity of receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.

Case Study: Kinase Inhibition

A study published in Molecular Cancer Therapeutics investigated the inhibitory effects of related dioxaborolane derivatives on various RTKs. The findings indicated that these compounds could effectively reduce cell proliferation in cancer cell lines by blocking kinase activity at nanomolar concentrations .

Pharmacological Applications

The potential applications of this compound extend into various therapeutic areas:

- Cancer Treatment : Due to its kinase inhibition properties, it may serve as a lead compound for developing targeted cancer therapies.

- Neurodegenerative Diseases : Research suggests that similar structures can cross the blood-brain barrier and exhibit neuroprotective effects.

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth through interference with bacterial signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds in its class, a comparative analysis was conducted.

Table 2: Comparative Biological Activities

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyridine and pyrrolidine rings. Key steps include:

- Boronic Ester Installation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Miyaura borylation, requiring palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane under inert conditions .

- Carbamate Protection : The tert-butyl carbamate (Boc) group is added to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., from dichloromethane/hexane) are critical for removing unreacted boronic ester intermediates and catalyst residues. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos. Ligated catalysts often improve yields in sterically hindered systems .

- Solvent and Base Selection : Use toluene/water mixtures with K₂CO₃ or Cs₂CO₃ to balance reactivity and solubility. Microwave-assisted heating (80–100°C, 1–2 hr) can accelerate coupling .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronic ester consumption. Excess aryl halide (1.2 eq) minimizes side reactions .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H), pyrrolidine N-H resonance (~5.2 ppm, broad), and pyridine aromatic protons (8.0–8.5 ppm). Boronic ester peaks appear as quartets in ¹¹B NMR (~30 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₃₂BN₃O₄⁺ requires m/z 398.2455) .

- FT-IR : Carbamate C=O stretch (~1680–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How to address contradictions in catalytic efficiency between Pd and Ni systems?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations to compare transition states for Pd (oxidative addition) vs. Ni (single-electron transfer). Ni may favor radical pathways, complicating stereocontrol .

- Side Reaction Analysis : Monitor for protodeboronation (via ¹¹B NMR) or pyrrolidine ring-opening under Ni’s harsher conditions. Adjust pH and temperature to suppress decomposition .

Basic: What storage conditions prevent degradation of the boronic ester moiety?

Methodological Answer:

- Inert Atmosphere : Store under argon at –20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) in sealed vials prevent moisture ingress .

- Stability Testing : Periodically assess via ¹H NMR for loss of boronic ester signals or new peaks from hydrolysis products (e.g., boronic acid at ~7 ppm) .

Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions?

Methodological Answer:

- Docking Simulations : Use software like Gaussian or Schrödinger to model the boronic ester’s interaction with Pd catalysts. Identify steric clashes (e.g., tert-butyl group) that bias coupling to less hindered positions .

- Electrostatic Potential Maps : Visualize charge distribution on the pyridine ring to predict nucleophilic/electrophilic sites. Higher electron density at C5 favors oxidative addition .

Basic: What strategies mitigate racemization during pyrrolidine functionalization?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure pyrrolidine precursors (e.g., (R)- or (S)-proline derivatives) and low-temperature reactions (–40°C) to preserve stereochemistry .

- Circular Dichroism (CD) : Monitor chiral integrity post-synthesis. Racemization manifests as reduced ellipticity at 220–230 nm .

Advanced: How to analyze competing pathways in multi-step syntheses involving this compound?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow NMR or LC-MS to track intermediate formation. For example, quantify boronic ester vs. carbamate activation rates under acidic conditions .

- Isotope Labeling : Introduce ¹⁵N or ²H labels in the pyrrolidine ring to trace mechanistic pathways via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.